[4-(2-fluorophenyl)piperazin-1-yl](3-methyl-1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)methanone
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Overview
Description
4-(2-fluorophenyl)piperazin-1-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and a benzothiadiazine moiety, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the piperazine and benzothiadiazine intermediates. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-fluorophenyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-fluorophenyl)piperazin-1-ylmethanone is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
Biologically, this compound may be investigated for its potential interactions with biological targets, such as enzymes or receptors. Studies may focus on its binding affinity, selectivity, and potential therapeutic effects.
Medicine
In medicine, 4-(2-fluorophenyl)piperazin-1-ylmethanone could be explored for its pharmacological properties, including its potential as a drug candidate for treating various diseases. Research may involve in vitro and in vivo studies to assess its efficacy and safety.
Industry
Industrially, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the piperazine and fluorophenyl moieties but lacks the benzothiadiazine group.
N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: This compound features a different core structure but may exhibit similar reactivity in certain chemical reactions.
Ethyl acetoacetate: Although structurally different, this compound is often used in similar synthetic applications due to its reactivity.
Uniqueness
The uniqueness of 4-(2-fluorophenyl)piperazin-1-ylmethanone lies in its combination of the piperazine, fluorophenyl, and benzothiadiazine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H25FN4O3S |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(3-methyl-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-7-yl)methanone |
InChI |
InChI=1S/C22H25FN4O3S/c1-3-10-27-16(2)24-31(29,30)21-15-17(8-9-20(21)27)22(28)26-13-11-25(12-14-26)19-7-5-4-6-18(19)23/h4-9,15H,3,10-14H2,1-2H3 |
InChI Key |
GHVKQJCAYQXYMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)C |
Origin of Product |
United States |
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